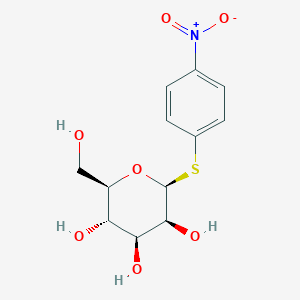

4-Nitrophenyl 1-thio-beta-D-mannopyranoside

説明

4-Nitrophenyl 1-thio-beta-D-mannopyranoside is a synthetic compound used primarily as a substrate in biochemical assays to study enzyme activities, particularly those involving glycosidases. This compound is characterized by the presence of a nitrophenyl group attached to a mannopyranoside moiety via a thio linkage. It is often utilized in research to understand the structural and functional aspects of glycoproteins.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside typically involves the reaction of 4-nitrophenyl thiol with a mannopyranoside derivative. The process generally includes:

Step 1: Protection of hydroxyl groups on the mannopyranoside to prevent unwanted reactions.

Step 2: Activation of the mannopyranoside at the anomeric carbon to form a suitable leaving group.

Step 3: Nucleophilic substitution reaction with 4-nitrophenyl thiol to form the thio linkage.

Step 4: Deprotection of hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions: 4-Nitrophenyl 1-thio-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the thio linkage and release of 4-nitrophenol.

Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.

Substitution: The thio group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as beta-mannosidase are commonly used.

Oxidation: Mild oxidizing agents can be used to modify the nitrophenyl group.

Substitution: Nucleophiles like thiols or amines can react with the thio group under basic conditions.

Major Products:

Hydrolysis: Produces 4-nitrophenol and mannopyranoside derivatives.

Oxidation: Can yield nitroso or amino derivatives of the nitrophenyl group.

Substitution: Results in various substituted mannopyranosides depending on the nucleophile used.

科学的研究の応用

Biochemical Research Applications

Substrate for Enzymatic Activity Studies

One of the primary uses of pNP-thio-mannopyranoside is as a substrate in the study of enzyme activities, particularly for mannosidases. These enzymes are crucial for glycoprotein processing and are involved in various biological processes. The compound serves as a chromogenic substrate, allowing researchers to measure enzyme activity through colorimetric assays. This application is significant in understanding enzyme kinetics and mechanisms, as well as in screening for enzyme inhibitors .

Inhibition Studies

Research indicates that pNP-thio-mannopyranoside can act as an inhibitor of selectin-dependent inflammation. Selectins are cell adhesion molecules that play a key role in the inflammatory response by mediating the adhesion of leukocytes to endothelial cells. By utilizing this compound, scientists can investigate its potential to modulate inflammatory processes, which is relevant for developing therapeutic strategies for inflammatory diseases .

Synthetic Applications

Synthesis of Glycosides

The compound is also utilized in synthetic chemistry, particularly in the synthesis of thio- and selenoglycosides. These derivatives have applications in medicinal chemistry and can serve as building blocks for more complex carbohydrate structures. The ability to manipulate glycosidic linkages using pNP-thio-mannopyranoside facilitates the design of novel glycosylated compounds with potential biological activities .

Case Studies and Research Findings

| Study Title | Authors | Findings |

|---|---|---|

| Inhibition of selectin-dependent inflammation using p-nitrophenyl 1-thio-beta-D-mannopyranoside | Lee, R., et al. | Demonstrated that pNP-thio-mannopyranoside effectively inhibits selectin-mediated leukocyte adhesion, suggesting its potential use in anti-inflammatory therapies. |

| Chromogenic substrates for mannosidase assays | Various Authors | Highlighted the effectiveness of pNP-thio-mannopyranoside as a reliable substrate for measuring alpha-mannosidase activity, underscoring its utility in enzymatic assays. |

| Synthesis methodologies involving thiosugars | Matta, M., Barlow, J. | Discussed innovative synthetic routes for generating thiosugars using pNP-thio-mannopyranoside, expanding its application scope in carbohydrate chemistry. |

作用機序

The compound acts as a substrate for glycosidases, particularly beta-mannosidase. The enzyme catalyzes the hydrolysis of the thio linkage, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This reaction provides insights into the enzyme’s activity, specificity, and kinetics.

類似化合物との比較

- 4-Nitrophenyl beta-D-glucopyranoside

- 4-Nitrophenyl alpha-D-mannopyranoside

- 4-Nitrophenyl beta-D-galactopyranoside

Comparison: 4-Nitrophenyl 1-thio-beta-D-mannopyranoside is unique due to its thio linkage, which provides distinct reactivity compared to oxygen-linked analogs. This thio linkage makes it a valuable tool for studying specific enzyme activities and mechanisms that may not be as effectively analyzed using other similar compounds .

生物活性

4-Nitrophenyl 1-thio-beta-D-mannopyranoside (4-NP-β-D-Man) is a synthetic compound widely used in biochemical research, particularly as a substrate analogue for various glycosidases. This article provides a detailed overview of its biological activity, including its interactions with enzymes, applications in research, and relevant case studies.

Chemical Structure and Properties

4-NP-β-D-Man has the molecular formula CHNOS, featuring a 4-nitrophenyl group linked to a thio-beta-D-mannopyranoside structure. This unique configuration allows it to mimic natural substrates effectively, facilitating studies on enzyme kinetics and mechanisms.

Enzymatic Interactions

The primary biological activity of 4-NP-β-D-Man is its role as a substrate for β-mannosidase , an enzyme that catalyzes the hydrolysis of glycosidic bonds. The enzyme recognizes the specific β-glycosidic bond between the 4-nitrophenyl ring and the β-D-mannose unit. The interaction leads to the release of free 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

Kinetic Parameters

Studies have characterized kinetic parameters such as (Michaelis constant) and (maximum velocity) for β-mannosidase using 4-NP-β-D-Man. These parameters are crucial for understanding enzyme efficiency and specificity:

| Parameter | Value |

|---|---|

| Varies by enzyme source | |

| Varies by enzyme source |

Applications in Research

4-NP-β-D-Man is extensively utilized in various biochemical assays to study:

- Enzyme kinetics : It serves as a model substrate to explore the catalytic mechanisms of glycosidases.

- Chromogenic assays : Its nitrophenyl group acts as a chromogenic indicator, allowing real-time visualization of enzymatic reactions.

- Transglycosylation studies : Investigations into glycosylation processes in biological systems often employ this compound to optimize reaction conditions.

Study on Enzyme Specificity

A recent study focused on the specificity of β-mannosidase towards 4-NP-β-D-Man. Researchers found that variations in substrate concentration significantly impacted the enzyme's activity, demonstrating its utility in elucidating enzyme-substrate interactions. The study reported a maximal enzymatic activity at specific concentrations, highlighting the importance of substrate availability in enzymatic reactions.

Inhibition Studies

Another investigation explored potential inhibitors of β-mannosidase using 4-NP-β-D-Man. The results indicated that certain compounds could effectively inhibit enzyme activity, providing insights into therapeutic avenues for diseases involving glycosidase dysfunctions.

Biochemical Pathways

The compound's influence extends beyond mere enzymatic interactions; it also participates in broader biochemical pathways. For instance, it has been shown to suppress degranulation and leukotriene C4 generation in mast cells through inhibition of various signaling pathways, including:

- Phospholipase Cγ (PLCγ)

- Phosphatidylinositol 3-kinase (PI3K)

- MAP kinases (MAPKs)

These findings suggest that 4-NP-β-D-Man may have implications in inflammatory responses and could serve as a model for studying similar mechanisms.

特性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203942 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55385-51-8 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055385518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。